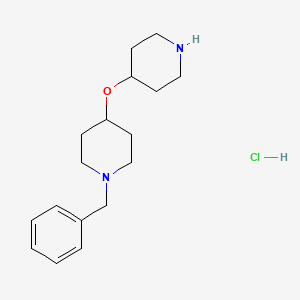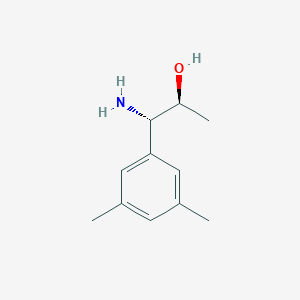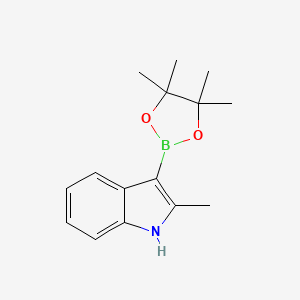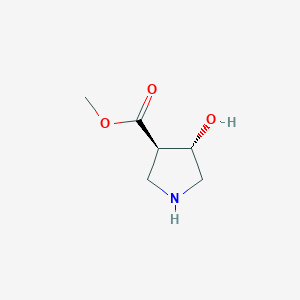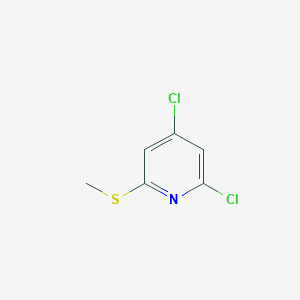
2,4-Dichloro-6-(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(methylthio)pyridine is a heterocyclic aromatic compound that contains both chlorine and sulfur atoms It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methylthio)pyridine typically involves the chlorination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:
C5H4NSCH3+Cl2→C5H2Cl2NSCH3+2HCl
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-6-(methylthio)pyridine may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Substitution: Formation of 2,4-disubstituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives with altered functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-6-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and sulfur atoms in the molecule can enhance its binding affinity to certain biological targets, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyridine: Similar structure but lacks the methylthio group.
2,4-Dichloro-6-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,4,6-Trichloropyridine: Contains an additional chlorine atom but lacks the methylthio group.
Uniqueness
2,4-Dichloro-6-(methylthio)pyridine is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
86634-72-2 |
|---|---|
Formule moléculaire |
C6H5Cl2NS |
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
2,4-dichloro-6-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5Cl2NS/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 |
Clé InChI |
WLOXAKFUHIDHIM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



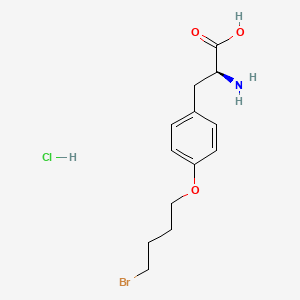
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)

![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

